ap-dUTP

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of base-substituted dUTP analogues, including those carrying photoreactive groups, has been described. For instance, analogues of dUTP bearing a photoreactive 2-nitro-5-azidobenzoyl (NAB) group have been synthesized for studying protein-DNA interactions, demonstrating the versatility of dUTP modifications for specific applications (Kolpashchikov et al., 2000).

Molecular Structure Analysis

The crystal structure of dUTPases, which hydrolyze dUTP to prevent uracil incorporation into DNA, reveals insights into the molecular structure of dUTP when bound to these enzymes. For example, the structure of E. coli dUTPase has been determined, showing a symmetrical trimer with a jelly-roll fold, providing insights into the enzyme’s specificity for dUTP (Cedergren-Zeppezauer et al., 1992).

Chemical Reactions and Properties

dUTPases catalyze the hydrolysis of dUTP, a process crucial for maintaining DNA integrity by preventing uracil incorporation. The enzyme's catalytic mechanism involves in-line nucleophile attack of a water molecule, oriented by an activating conserved aspartate residue, showcasing the chemical reactivity and specificity of dUTP in biological systems (Barabas et al., 2004).

Physical Properties Analysis

The physical properties of dUTP and its analogs, such as solubility and stability, are essential for their application in molecular biology. Modifications on the dUTP molecule can significantly affect these properties, as seen in the synthesis of dUTP analogs with photoreactive groups, which allows for their incorporation into DNA and subsequent studies on DNA-protein interactions (Kolpashchikov et al., 2000).

Chemical Properties Analysis

The chemical properties of dUTP, including its reactivity with enzymes such as dUTPases and DNA polymerases, underpin its role in DNA synthesis and repair mechanisms. The specific interactions between dUTP (or its analogs) and these enzymes demonstrate the nucleotide's chemical versatility and its importance in maintaining genomic stability (Barabas et al., 2004).

Applications De Recherche Scientifique

Rolling Circle Amplification (RCA)

- Scientific Field: Analytical and Bioanalytical Chemistry .

- Application Summary: RCA is a method used for the detection of molecules at low concentrations. It achieves this by signal amplification due to nucleic acid magnification and subsequent detection .

- Methods of Application: The study utilized different modified dUTPs, including sulfo-cyanine3-dUTP, sulfo-cyanine5-dUTP, sulfo-cyanine5.5-dUTP, BDP-FL-dUTP, and amino-11-dUTP, to investigate whether the properties of the fluorophore used for modification affected the reaction yield and effectiveness of incorporation of nucleotide analogs by phi29 DNA polymerase .

- Results: Among the modified dUTPs, sulfo-cyanine3-dUTP demonstrated the highest incorporation effectiveness, equal to 4–9 labels per 1000 nucleotides. The mean length of the RCA product was estimated to be approximately 175,000 nucleotides. The total increase in fluorescence from a single target/product complex was 850 times .

Preamplification with dUTP and Cod UNG

- Scientific Field: Molecular Sciences .

- Application Summary: This method is used for the elimination of contaminating amplicons in the analysis of rare DNA and RNA molecules in limited sample sizes .

- Methods of Application: The study replaced deoxythymidine triphosphate (dTTP) with dUTP in the preamplification reaction mix. Cod UNG treatment was used in combination with targeted preamplification .

- Results: The replacement of dTTP with dUTP in the preamplification reaction mix resulted in comparable dynamic range, reproducibility, and sensitivity. Moreover, Cod UNG essentially removes all uracil-containing template of most assays, regardless of initial concentration, without affecting downstream analyses .

Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) Assay

- Scientific Field: Cell Biology .

- Application Summary: The TUNEL assay is used to detect cell death-associated DNA fragmentation by endonucleases .

- Methods of Application: The TUNEL assay identifies and quantifies DNA fragmentation and cell death in the kidney .

- Results: The results of the TUNEL assay are widely used to identify and quantify DNA fragmentation and cell death in the kidney .

Fluorescence In Situ Hybridization (FISH)

- Scientific Field: Molecular Biology .

- Application Summary: FISH is a technique used to detect and localize the presence or absence of specific DNA sequences on chromosomes .

- Methods of Application: The study utilized different modified dUTPs, including sulfo-cyanine3-dUTP, sulfo-cyanine5-dUTP, sulfo-cyanine5.5-dUTP, BDP-FL-dUTP, and amino-11-dUTP, to investigate whether the properties of the fluorophore used for modification affected the reaction yield and effectiveness of incorporation of nucleotide analogs by phi29 DNA polymerase .

- Results: Among the modified dUTPs, sulfo-cyanine3-dUTP demonstrated the highest incorporation effectiveness, equal to 4–9 labels per 1000 nucleotides. The mean length of the RCA product was estimated to be approximately 175,000 nucleotides. The total increase in fluorescence from a single target/product complex was 850 times .

DNA and Antibody Labeling

- Scientific Field: Molecular Biology .

- Application Summary: DNA and antibody labeling is a technique used to detect and localize the presence or absence of specific DNA sequences or proteins .

- Methods of Application: The study utilized different modified dUTPs, including sulfo-cyanine3-dUTP, sulfo-cyanine5-dUTP, sulfo-cyanine5.5-dUTP, BDP-FL-dUTP, and amino-11-dUTP, to investigate whether the properties of the fluorophore used for modification affected the reaction yield and effectiveness of incorporation of nucleotide analogs by phi29 DNA polymerase .

- Results: Among the modified dUTPs, sulfo-cyanine3-dUTP demonstrated the highest incorporation effectiveness, equal to 4–9 labels per 1000 nucleotides. The mean length of the RCA product was estimated to be approximately 175,000 nucleotides. The total increase in fluorescence from a single target/product complex was 850 times .

cDNA Synthesis

- Scientific Field: Genomics .

- Application Summary: cDNA synthesis is the process of synthesizing complementary DNA (cDNA) from an RNA template by reverse transcription .

- Methods of Application: The study replaced deoxythymidine triphosphate (dTTP) with dUTP in the cDNA synthesis reaction mix. Cod UNG treatment was used in combination with targeted cDNA synthesis .

- Results: The replacement of dTTP with dUTP in the cDNA synthesis reaction mix resulted in comparable dynamic range, reproducibility, and sensitivity .

Immuno-RCA

- Scientific Field: Molecular Biology .

- Application Summary: Immuno-RCA is a variation of the RCA method that extends the range of potential targets that can be detected .

- Methods of Application: The study utilized different modified dUTPs, including sulfo-cyanine3-dUTP, sulfo-cyanine5-dUTP, sulfo-cyanine5.5-dUTP, BDP-FL-dUTP, and amino-11-dUTP, to investigate whether the properties of the fluorophore used for modification affected the reaction yield and effectiveness of incorporation of nucleotide analogs by phi29 DNA polymerase .

- Results: Among the modified dUTPs, sulfo-cyanine3-dUTP demonstrated the highest incorporation effectiveness, equal to 4–9 labels per 1000 nucleotides. The mean length of the RCA product was estimated to be approximately 175,000 nucleotides. The total increase in fluorescence from a single target/product complex was 850 times .

Propriétés

IUPAC Name |

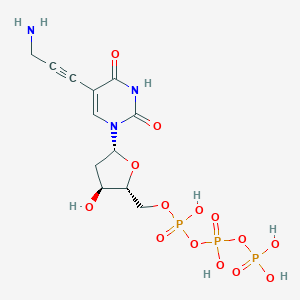

[[(2R,3S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGIMXKBIBMKBL-IVZWLZJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N3O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ap-dUTP | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B48437.png)

![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)